molecular formula C12H11ClFNO3 B6478670 1-[(3-chloro-4-fluorophenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid CAS No. 187028-72-4

1-[(3-chloro-4-fluorophenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid

Cat. No.: B6478670
CAS No.: 187028-72-4
M. Wt: 271.67 g/mol
InChI Key: UHJNUKFLVIDSMN-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The specific physical and chemical properties of this compound are not provided in the retrieved data .

Scientific Research Applications

1-[(3-chloro-4-fluorophenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid has been used in a number of scientific research applications. It has been investigated for its potential role in the regulation of cell growth and apoptosis. It has also been studied for its ability to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins and other inflammatory mediators. Additionally, this compound has been used in the development of new drugs for the treatment of inflammatory diseases, such as arthritis, and cancer.

Mechanism of Action

1-[(3-chloro-4-fluorophenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2). This enzyme is responsible for the production of prostaglandins and other inflammatory mediators. By inhibiting the activity of COX-2, this compound is able to reduce inflammation and the associated symptoms. Additionally, this compound has been shown to inhibit the activity of the enzyme tyrosinase, which is involved in the production of melanin. By inhibiting tyrosinase, this compound can reduce the production of melanin and, therefore, reduce the appearance of age spots.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and the associated symptoms by inhibiting the activity of cyclooxygenase-2 (COX-2). Additionally, this compound has been shown to reduce the production of melanin by inhibiting the activity of tyrosinase. It has also been shown to have anti-cancer effects by inhibiting the growth of cancer cells. Furthermore, this compound has been shown to have antioxidant and anti-apoptotic effects, which can help to protect cells from oxidative damage and apoptosis.

Advantages and Limitations for Lab Experiments

1-[(3-chloro-4-fluorophenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid has several advantages for use in laboratory experiments. It is a relatively inexpensive compound that is readily available. Additionally, it is easy to synthesize and can be used in a variety of laboratory experiments. However, this compound also has some limitations. It can be toxic in high concentrations and can be difficult to work with due to its high reactivity.

Future Directions

There are a number of potential future directions for the use of 1-[(3-chloro-4-fluorophenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid. It could be used in the development of new drugs for the treatment of inflammatory diseases, such as arthritis, and cancer. Additionally, it could be used in the development of new cosmetics and skincare products to reduce the appearance of age spots. Furthermore, it could be used to develop new compounds with antioxidant and anti-apoptotic effects. Finally, it could be used to develop new compounds with anti-inflammatory and anti-cancer properties.

Synthesis Methods

1-[(3-chloro-4-fluorophenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid can be synthesized by a variety of methods, including the use of the Grignard reaction and the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The Grignard reaction involves the use of a Grignard reagent, such as magnesium bromide, to react with an aldehyde or ketone to form an alcohol. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a method of coupling two molecules together using a palladium catalyst. This method has been used to synthesize this compound from 4-chloro-3-fluorophenylmagnesium bromide and 5-oxopyrrolidine-3-carboxylic acid.

Safety and Hazards

The safety and hazards associated with this compound are not detailed in the retrieved data .

Properties

IUPAC Name

1-[(3-chloro-4-fluorophenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClFNO3/c13-9-3-7(1-2-10(9)14)5-15-6-8(12(17)18)4-11(15)16/h1-3,8H,4-6H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHJNUKFLVIDSMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CC2=CC(=C(C=C2)F)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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